molecular formula C15H13NO B074426 2-(4-Methylphenyl)isoindolin-1-one CAS No. 4778-84-1

2-(4-Methylphenyl)isoindolin-1-one

Cat. No. B074426
CAS RN: 4778-84-1
M. Wt: 223.27 g/mol
InChI Key: WLFCMWZKAJJZMR-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of compounds related to 2-(4-Methylphenyl)isoindolin-1-one often involves intricate reactions that aim to introduce specific functional groups or to construct the core skeleton efficiently. For instance, the synthesis of tetrahydroisoquinolines, a closely related scaffold, has been extensively studied for its therapeutic potential, highlighting the significance of these structures in drug discovery (Singh & Shah, 2017). Furthermore, vinylindoles' behavior in cycloaddition reactions, which could be relevant for constructing isoindolin-1-one derivatives, demonstrates the versatility of these compounds in synthetic chemistry (Rossi, Abbiati, & Pirovano, 2017).

Molecular Structure Analysis The molecular structure of 2-(4-Methylphenyl)isoindolin-1-one and related compounds plays a crucial role in their biological activity. Isoquinoline-enrooted small molecules, for example, have been highlighted for their structural diversity and therapeutic importance, underpinning the ongoing interest in efficient synthetic tactics for these frameworks (Vijayakumar et al., 2023).

Chemical Reactions and Properties Compounds like 2-(4-Methylphenyl)isoindolin-1-one undergo various chemical reactions that can modify their structure and enhance their properties. Cyclocarbonylative Sonogashira coupling has been discussed as a valuable route for constructing heterocycles, including isoindolines, emphasizing the method's utility in synthesizing biologically active molecules (Albano & Aronica, 2017).

Physical Properties Analysis The physical properties of these compounds, such as solubility, melting point, and crystallinity, are essential for their application in various fields. While specific data on 2-(4-Methylphenyl)isoindolin-1-one might be scarce, understanding these properties is crucial for drug formulation and material science applications.

Chemical Properties Analysis The chemical properties, including reactivity, stability, and interactions with biological molecules, define the potential uses of 2-(4-Methylphenyl)isoindolin-1-one and similar compounds in medicinal chemistry and other industries. Research on isoindole derivatives has shown considerable antiviral activities, suggesting that modifications to the isoindole scaffold can lead to potent antiviral agents (Csende & Porkoláb, 2020).

Scientific Research Applications

  • Antiproliferative Activity : Novel derivatives of isoindoline, including N-(4-methylphenyl)-1-imino-(4-methylphenyl)-isoindoline, have been synthesized and tested for antiproliferative activity in vitro. One of the compounds showed a strong non-specific antiproliferative effect on all cell lines tested (Sović et al., 2011).

  • Molecular Structure Analysis : Studies have been conducted on the molecular structure of isoindolin-1-one derivatives, analyzing their crystal and molecular structures through techniques like X-ray diffraction (Zheng & Wu, 2010).

  • Synthesis of Isoindolinone Derivatives : Research has been conducted on synthesizing various isoindolinone derivatives, exploring their structural properties and potential biological activities. This includes studies on compounds like 3-(1-(4-methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)propanoic acid (Csende et al., 2011).

  • Sedative-Hypnotic Agents : Isoindolin-1-one derivatives have been developed as new intravenous sedative-hypnotic compounds, with studies focusing on their water-soluble property and in vivo safety. A series of 2-phenyl-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]isoindolin-1-one analogs showed potent sedative-hypnotic activity with a wide safety margin (Kanamitsu et al., 2007).

  • Synthesis Methods : Various efficient synthesis methods for isoindolin-1-one derivatives have been explored, including palladium-catalyzed reactions and solvent-free syntheses (Cao, McNamee, & Alper, 2008).

  • Anti-Cancer Activity : A library of multisubstituted 3-methyleneisoindolin-1-ones has been synthesized and evaluated for anti-cancer activity, showing potential in inhibiting the proliferation of human cancer cell lines (Mehta, Mangyan, & Brahmchari, 2022).

  • Receptor Interaction Studies : Isoindolines have been synthesized and evaluated in silico for their affinity with the human dopamine receptor D2. One compound was tested in vivo in a Parkinsonism mouse model, suggesting potential applications in neurological disorders (Andrade-Jorge et al., 2017).

Future Directions

The synthesis of isoindolin-1-one derivatives, including “2-(4-Methylphenyl)isoindolin-1-one”, has been explored using ultrasonic irradiation, which is considered a green synthetic approach . This method could be further explored and optimized for the synthesis of “2-(4-Methylphenyl)isoindolin-1-one” and other isoindolin-1-one derivatives .

properties

IUPAC Name

2-(4-methylphenyl)-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)15(16)17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFCMWZKAJJZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385470
Record name 2-(4-methylphenyl)isoindolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201279
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Methylphenyl)isoindolin-1-one

CAS RN

4778-84-1
Record name 2-(4-methylphenyl)isoindolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AG Larina, VE Nosova, AS Filatov, AP Molchanov… - Tetrahedron, 2016 - Elsevier
The first example of the reactions of cyclopropenes with N-acyliminium cations is described. 3-(1H-Inden-3-yl)isoindolin-1-ones and cyclopropa[c]isoindolo[2,1-a]quinolones were …
Number of citations: 15 www.sciencedirect.com
WK Damdom, MS Magtoof - Journal of Education for Pure Science, 2013 - iasj.net
This study is concerned with the synthesis and characterization of the γ-lactams 3 (af), These compounds were prepared by reacting 2-bromobenzoyl chlorides with the appropriate …
Number of citations: 2 www.iasj.net

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